4-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-2-methylphthalazin-1(2H)-one 4-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-2-methylphthalazin-1(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC21399428
InChI: InChI=1S/C27H26N4O2/c1-29-26(32)23-15-9-8-14-22(23)24(28-29)27(33)31-18-16-30(17-19-31)25(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,25H,16-19H2,1H3
SMILES: CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Molecular Formula: C27H26N4O2
Molecular Weight: 438.5 g/mol

4-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-2-methylphthalazin-1(2H)-one

CAS No.:

Cat. No.: VC21399428

Molecular Formula: C27H26N4O2

Molecular Weight: 438.5 g/mol

* For research use only. Not for human or veterinary use.

4-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-2-methylphthalazin-1(2H)-one -

Specification

Molecular Formula C27H26N4O2
Molecular Weight 438.5 g/mol
IUPAC Name 4-(4-benzhydrylpiperazine-1-carbonyl)-2-methylphthalazin-1-one
Standard InChI InChI=1S/C27H26N4O2/c1-29-26(32)23-15-9-8-14-22(23)24(28-29)27(33)31-18-16-30(17-19-31)25(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,25H,16-19H2,1H3
Standard InChI Key ACRPGFQTNGPPRE-UHFFFAOYSA-N
SMILES CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Canonical SMILES CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Introduction

4-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-2-methylphthalazin-1(2H)-one is a complex organic compound that combines a piperazine ring with a phthalazinone core. This compound is of interest due to its potential biological activities and structural uniqueness. The molecular formula for this compound is C27H26N4O, and it has a molecular weight of approximately 438.5 g/mol .

Synthesis and Characterization

The synthesis of such compounds typically involves multi-step reactions, including the formation of the phthalazinone core and the attachment of the piperazine moiety. Characterization methods like NMR spectroscopy and mass spectrometry are crucial for confirming the structure and purity of the compound.

While specific synthesis details for 4-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-2-methylphthalazin-1(2H)-one are not readily available, similar compounds often require careful control of reaction conditions to achieve high yields and purity.

Potential Biological Activities

Compounds with piperazine and phthalazinone moieties have been explored for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a diphenylmethyl group may enhance the compound's ability to interact with biological targets, potentially leading to therapeutic applications.

Potential ActivityMechanism
Anti-inflammatoryInhibition of inflammatory pathways
AntimicrobialInterference with microbial cell wall synthesis or protein function
AnticancerInhibition of cell proliferation or induction of apoptosis

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator